4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine
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Overview
Description
4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a thiazole ring, both of which are substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of 5-(2,4-dichlorophenyl)furan-2-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate undergoes cyclization with thioamide to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The compound can be reduced using suitable reducing agents to modify its functional groups.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2,5-dicarboxylic acid, while nucleophilic substitution can introduce various functional groups into the 2,4-dichlorophenyl moiety .
Scientific Research Applications
4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of specific kinases involved in cancer cell proliferation . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan-thiazole derivatives and dichlorophenyl-substituted heterocycles. Examples include:
- 6-[5-(2,4-Dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride
- 6-[5-(3,4-Dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride
Uniqueness
What sets 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine apart is its unique combination of the furan and thiazole rings with the 2,4-dichlorophenyl group. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS/c14-7-1-2-8(9(15)5-7)11-3-4-12(18-11)10-6-19-13(16)17-10/h1-6H,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELLAUSDLWGGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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